molecular formula C8H8N4 B2534078 4-(1H-imidazol-1-yl)pyridin-3-amine CAS No. 145255-14-7

4-(1H-imidazol-1-yl)pyridin-3-amine

Cat. No. B2534078
M. Wt: 160.18
InChI Key: KLZGMGOCHJUGBZ-UHFFFAOYSA-N
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Description

The compound “4-(1H-imidazol-1-yl)pyridin-3-amine” contains an imidazole ring and a pyridine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of both the imidazole and pyridine rings. The presence of nitrogen in both these rings would likely result in a molecule with regions of positive and negative charge, potentially making it a good ligand for metal ions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridine is also a polar compound and is miscible with water. Therefore, it’s likely that “4-(1H-imidazol-1-yl)pyridin-3-amine” would also be a polar compound with good water solubility.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

4-(1H-imidazol-1-yl)pyridin-3-amine and its derivatives have been explored in the context of enzyme inhibition. For instance, the installation of amine-containing side chains at the 4-position of the pyridone ring, a structure related to 4-(1H-imidazol-1-yl)pyridin-3-amine, has shown significant improvement in enzyme potency, specifically in inhibiting the insulin-like growth factor 1-receptor (IGF-1R) (Velaparthi et al., 2007).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using derivatives of 4-(1H-imidazol-1-yl)pyridin-3-amine has been a notable area of research. For example, the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide has led to the formation of various derivatives, including imidazo[1,2-a]pyrazolo[3,4-e]pyridines (Yakovovenko et al., 2020).

CGRP Receptor Antagonist Substructure Development

The compound has been identified as a privileged substructure in more than 1000 unique CGRP receptor antagonists, leading to the development of efficient syntheses for this substructure from various starting materials (Leahy et al., 2012).

Green Synthesis Approaches

Efforts have been made to develop environmentally friendly and operationally simple synthesis methods for derivatives of 4-(1H-imidazol-1-yl)pyridin-3-amine. A notable example is the multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives under controlled microwave heating (Sadek et al., 2018).

Antiulcer Agent Synthesis

Research has been conducted on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. These compounds demonstrated significant cytoprotective properties in various models (Starrett et al., 1989).

Novel Reaction Pathways

Studies have explored novel reaction pathways using 4-(1H-imidazol-1-yl)pyridin-3-amine derivatives, such as the one-pot regiospecific synthesis of imidazo[1,2-a]pyridines, representing a novel approach for forming C-N, C-O, and C-S bonds (Cao et al., 2014).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand their molecular interactions and structural inclinations (Dhanalakshmi et al., 2018).

Anticancer and Antioxidant Activities

Some newly synthesized 3-secondary amine derivatives bearing the imidazo[1,2-a]pyrimidine moiety have been evaluated for their anticancer and antioxidant activities, demonstrating potential therapeutic applications (Rehan et al., 2021).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the biological activity of many imidazole and pyridine derivatives, it’s possible that “4-(1H-imidazol-1-yl)pyridin-3-amine” could have potential uses in medicinal chemistry .

properties

IUPAC Name

4-imidazol-1-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-10-2-1-8(7)12-4-3-11-6-12/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZGMGOCHJUGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)pyridin-3-amine

Synthesis routes and methods

Procedure details

4-(1-Imidazolyl)-3-nitropyridine (2.10 g, 11.0 mmol) was dissolved in 20 ml of ethanol. After the atmosphere was replaced with nitrogen, 0.25 g of 10% palladium-carbon was added thereto. After the atmosphere was replaced with hydrogen, hydrogen addition was conducted with stirring at room temperature for 3 days. Palladium-carbon was removed by filtration and the filtered cake was washed with ethanol. The filtrate and the washings were combined and then concentrated. The residue was purified by silica gel column chromatography [eluent: dichloromethane: methanol=8:1-6:1 (v/v)] to obtain 1.62 g of a light brown solid (yield: 91.6%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Yield
91.6%

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